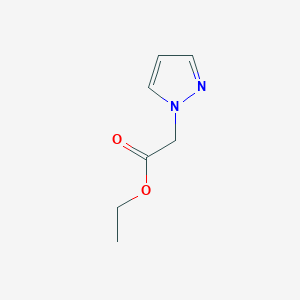

Ethyl 2-(1H-pyrazol-1-yl)acetate

Overview

Description

Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Ethyl 2-(1H-pyrazol-1-yl)acetate is a compound with a pyrazole core . Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Pyrazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives, it is likely that the compound would have multiple effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific structure of the pyrazole derivative and the biomolecules it interacts with .

Molecular Mechanism

Other pyrazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(1H-pyrazol-1-yl)acetate can be synthesized through the reaction of ethyl chloroacetate with 1H-pyrazole. The reaction typically involves refluxing the reactants in the presence of a base such as potassium carbonate . Another method involves the cyclocondensation of acetylenic ketones with hydrazines .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for halogenation reactions.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.

Medicine: Pyrazole derivatives are explored for their anti-inflammatory, analgesic, and antipyretic activities.

Industry: It is used in the synthesis of agrochemicals and dyes

Comparison with Similar Compounds

1H-Pyrazole: The parent compound with a simpler structure.

Pyrazoline: A reduced form of pyrazole with different biological activities.

Pyrazole Carboxylic Acids: Oxidized derivatives with distinct chemical properties.

Uniqueness: Ethyl 2-(1H-pyrazol-1-yl)acetate is unique due to its ester functional group, which enhances its solubility and reactivity.

Biological Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic compound characterized by a pyrazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exerts its biological effects through various mechanisms:

- Target Interaction : The pyrazole core allows for interaction with multiple biological targets, influencing various biochemical pathways.

- Enzyme Modulation : Pyrazole derivatives have been shown to inhibit or activate enzymes involved in critical physiological processes, such as cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain signaling .

Biochemical Pathways

The compound is implicated in several biochemical pathways, including:

- Inhibition of Prostaglandin Synthesis : By interacting with COX-1 and COX-2 enzymes, this compound can modulate the production of prostaglandins, which are mediators of inflammation .

- Cellular Stress Responses : Studies have indicated that certain pyrazole derivatives induce endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrazole ring can enhance or diminish its biological effects. For example:

- Substituent Effects : Different functional groups attached to the pyrazole ring can affect binding affinity to target proteins and overall pharmacological activity. For instance, compounds with halogen or alkyl substituents often exhibit improved antimicrobial activity compared to unsubstituted analogs .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance:

These findings indicate that the compound may induce apoptosis through mechanisms involving ER stress and modulation of apoptotic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name |

ethyl 2-pyrazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHJVNBWAGPXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404028 | |

| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-61-8 | |

| Record name | Ethyl 1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 2-(1H-pyrazol-1-yl)acetate in the synthesis of the target compounds?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives []. The synthesis involves reacting this compound with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide. This intermediate then undergoes reactions with various aryl aldehydes, followed by cyclization, ultimately leading to the target 1,3,4-oxadiazole derivatives.

Q2: Were there any insights into the Structure-Activity Relationship (SAR) based on the modifications made to this compound?

A2: While the research [] focuses on the synthesis and antimicrobial evaluation of the final 1,3,4-oxadiazole derivatives, it doesn't delve into specific SAR studies related to modifications of the this compound structure itself. Further research exploring modifications to this core structure and their impact on the final compounds' activity and properties would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.